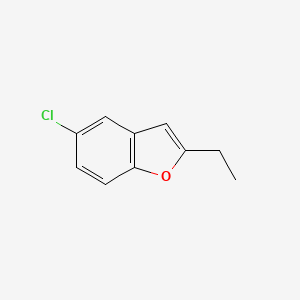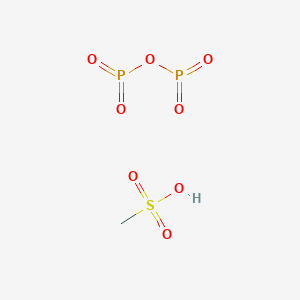
Eaton's Reagent
Overview
Description
Eaton’s reagent is a chemical compound consisting of a solution of phosphorus pentoxide in methanesulfonic acid. It is primarily used as an alternative to polyphosphoric acid in chemical synthesis to promote acylation reactions . This reagent is known for its ability to facilitate various organic transformations under relatively mild conditions.
Mechanism of Action
Target of Action
Eaton’s Reagent, a solution of 10 wt% phosphorus pentoxide in methanesulfonic acid , primarily targets organic compounds to promote acylation reactions . It acts as a catalyst and condensing agent , facilitating the formation of new bonds in the target molecules.
Mode of Action
The reagent works by providing a highly acidic environment that promotes acylation reactions . It can assist in the formation of C(sp2)–C(sp2) coupling via the Scholl reaction mechanism . This strong Brønsted acidity can promote cyclization, and the powerful phosphoric carboxylic mixed anhydride can drive the dehydration .
Biochemical Pathways
Eaton’s Reagent affects the biochemical pathways involved in the synthesis of various organic compounds. For instance, it can facilitate the Claisen-Schmidt condensation reaction between arylaldehydes and ketones . It also assists in the synthesis of fluorene-based hole-transporting materials and 4-Hydroxycoumarins and 4-hydroxy-2-quinolinones derivatives .
Pharmacokinetics
Its physical properties, such as its density (15 g/mL at 25 °C ) and boiling point (122 °C/1 mmHg ), can impact its handling and use in synthesis reactions.
Result of Action
The action of Eaton’s Reagent results in the formation of new organic compounds with unique properties. For example, it can assist in the synthesis of bicarbazoles without using any solvents and catalysts . The resulting biaryl exhibits unique optoelectronic properties, making it a promising host material for blue phosphorescent organic light-emitting diodes .
Action Environment
The efficacy and stability of Eaton’s Reagent can be influenced by environmental factors. It is sensitive to moisture and decomposes in water . Therefore, it should be handled in an inert atmosphere and stored at room temperature . Its action can also be influenced by the concentration of phosphorus pentoxide in the methanesulfonic acid, which is typically maintained at 7.2-8.5% P2O5 .
Biochemical Analysis
Biochemical Properties
Eaton’s Reagent plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating reactions such as the Claisen-Schmidt condensation and the formation of xanthone derivatives . The reagent’s strong acidic nature enables it to activate carbonyl groups, enhancing their reactivity and enabling the formation of new chemical bonds .
Cellular Effects
Eaton’s Reagent influences cellular processes by altering the chemical environment within cells. Its strong acidity can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The reagent’s ability to promote acylation reactions can impact the synthesis of key biomolecules, potentially affecting cell function and viability .
Molecular Mechanism
At the molecular level, Eaton’s Reagent exerts its effects through the activation of carbonyl groups. This activation facilitates nucleophilic attacks, leading to the formation of new chemical bonds. The reagent’s strong acidic nature also contributes to enzyme inhibition or activation, depending on the specific biochemical context . Eaton’s Reagent can induce changes in gene expression by modifying the chemical environment within cells, thereby influencing transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eaton’s Reagent can change over time due to its stability and degradation. The reagent is relatively stable under controlled conditions, but prolonged exposure to moisture can lead to hydrolysis and a decrease in its effectiveness . Long-term studies have shown that Eaton’s Reagent can have lasting effects on cellular function, particularly in in vitro experiments where its strong acidity can cause sustained changes in the chemical environment .
Dosage Effects in Animal Models
The effects of Eaton’s Reagent vary with different dosages in animal models. At low doses, the reagent can facilitate specific biochemical reactions without causing significant toxicity. At higher doses, Eaton’s Reagent can induce toxic effects, including tissue damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
Eaton’s Reagent is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes such as α-amylase, inhibiting their activity and affecting metabolic flux . The reagent’s role in promoting acylation reactions can also influence metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Eaton’s Reagent is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins, influencing its localization and accumulation . The reagent’s strong acidity and reactivity enable it to penetrate cellular membranes and reach specific intracellular targets .
Subcellular Localization
Eaton’s Reagent exhibits specific subcellular localization, primarily within acidic compartments such as lysosomes. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The reagent’s ability to modify the chemical environment within these compartments can impact various cellular processes .
Preparation Methods
Eaton’s reagent is prepared by dissolving phosphorus pentoxide in methanesulfonic acid. The typical concentration of phosphorus pentoxide in the solution is around 10 weight percent . The preparation involves careful handling of both chemicals due to their corrosive nature. The mixture is stirred until a homogeneous solution is obtained.
In industrial settings, the preparation of Eaton’s reagent follows similar principles but on a larger scale. The process involves the use of industrial-grade phosphorus pentoxide and methanesulfonic acid, ensuring proper safety measures and equipment to handle the exothermic nature of the reaction.
Chemical Reactions Analysis
Eaton’s reagent is known for its versatility in promoting various chemical reactions, including:
Cyclodehydration Reactions: It is used to promote the cyclodehydration of α-phenoxy ketones to form benzofurans.
Acylation Reactions: Eaton’s reagent is an effective alternative to polyphosphoric acid for acylation reactions, facilitating the formation of acylated products.
Condensation Reactions: It is used in the synthesis of fluorene-based hole-transporting materials and chalcone derivatives via Claisen-Schmidt condensation reactions.
Common reagents used in these reactions include phenols, α-bromo ketones, and arylaldehydes. The major products formed from these reactions are benzofurans, acylated compounds, and chalcone derivatives.
Scientific Research Applications
Eaton’s reagent has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Eaton’s reagent is often compared with other dehydrating agents and acids used in organic synthesis, such as:
Polyphosphoric Acid: Eaton’s reagent is considered a more convenient alternative to polyphosphoric acid due to its lower viscosity and easier handling.
Phosphorus Oxychloride: While phosphorus oxychloride is also a strong dehydrating agent, Eaton’s reagent offers milder reaction conditions and is less hazardous to handle.
Sulfuric Acid: Eaton’s reagent provides a more controlled reaction environment compared to sulfuric acid, which is highly corrosive and can lead to side reactions.
Similar compounds include polyphosphoric acid, phosphorus oxychloride, and sulfuric acid. Eaton’s reagent stands out due to its unique combination of phosphorus pentoxide and methanesulfonic acid, offering a balance of reactivity and ease of use.
Properties
InChI |
InChI=1S/CH4O3S.O5P2/c1-5(2,3)4;1-6(2)5-7(3)4/h1H3,(H,2,3,4); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLZOVBAQWGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.O=P(=O)OP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O8P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583215 | |
| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39394-84-8 | |
| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


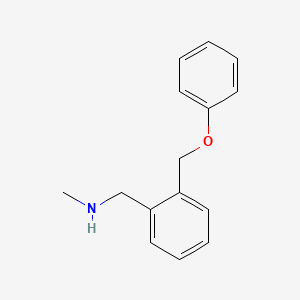
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)



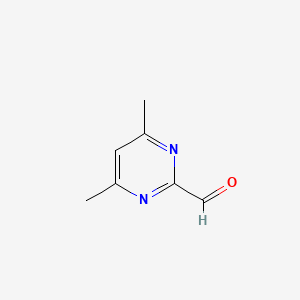
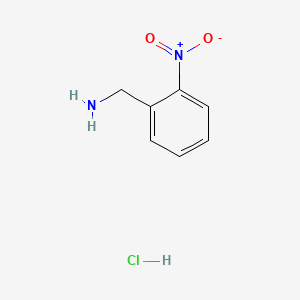
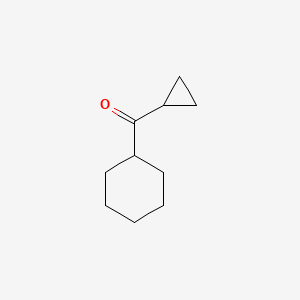


![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)
